PI-103

Overview

Description

PI-103 is a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It is widely used in scientific research due to its ability to inhibit multiple kinases involved in cell growth, proliferation, and survival. This compound has shown significant potential in cancer research, particularly in targeting pathways that are frequently deregulated in human cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

PI-103 can be synthesized through a multi-step process involving the formation of a pyridofuropyrimidine core. The synthesis typically starts with the preparation of 4-morpholinylpyridine, which is then subjected to a series of reactions including cyclization, nitration, and reduction to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PI-103 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: Substitution reactions can introduce different substituents onto the pyridofuropyrimidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

PI-103 is a dual PI3K/mTOR inhibitor that has shown promise in preclinical studies for cancer treatment . It functions by inhibiting cell proliferation and tumor growth through direct effects on the inhibition of PI3K and mTOR .

Scientific Research Applications

Antitumor Effects : this compound exhibits antitumor activity against a range of human cancer cell lines in vitro and in human tumor xenografts in athymic mice . In established glioma lines and primary CD133(+) glioma-initiating cells, this compound inhibits proliferation and invasion, causes G0-G1 arrest in the cell cycle, and results in significant attenuation of orthotopic tumor growth in vivo .

Combination Therapies : this compound can be combined with other agents to enhance its therapeutic effect. For example, this compound augments the response of glioma cells to stem cell-delivered S-TRAIL, resulting in a significant reduction in tumor volumes compared to this compound treatment alone . The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways .

Immunosuppression : this compound has been shown to induce immunosuppression, which can promote in vivo tumor growth and inhibit apoptosis . In vitro studies have indicated that this compound induces the anti-apoptotic BH3 family proteins Mcl1, Bcl2, and Bcl(xL), favoring the in vitro survival of sorafenib-treated melanoma cells .

Pharmacodynamic Biomarker Effects : this compound causes pharmacodynamic biomarker effects consistent with target inhibition . It also exhibits inhibition of angiogenesis, invasion, and metastasis, as well as direct antiproliferative effects .

PI3K/mTOR signaling pathways : The combination of sorafenib and this compound strongly inhibited both Ras/Raf/MAPK and PI3K/AKT/mTOR signaling pathways .

Case Studies

Gliomas : In orthotopic mouse models of gliomas, systemic delivery of this compound combined with NSC-derived S-TRAIL resulted in a significant reduction in tumor volumes compared with this compound treatment alone . This suggests that this compound may be a useful agent for improving the treatment of malignant gliomas .

Melanoma : Although this compound and sorafenib inhibited melanoma in vitro cell proliferation and viability, the inhibition of the RAS pathway appeared to be more effective .

Hepatocellular Carcinoma : The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways . The EGF-stimulated mTOR(Ser2448), S6K(Thr389), AKT(Ser473), MEK1/2(Ser217/221), and ERK1/2(Thr202/204) phosphorylation was inhibited by the combination of sorafenib and this compound .

Tumor Xenografts: this compound showed significant antitumor activity in human tumor xenografts in athymic mice .

Data Table

Mechanism of Action

PI-103 exerts its effects by inhibiting phosphatidylinositol 3-kinase and mammalian target of rapamycin. These kinases are involved in key cellular processes such as cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and survival. The compound also induces autophagy and apoptosis in cancer cells, further contributing to its anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

PI-540: Another potent inhibitor of phosphatidylinositol 3-kinase with improved solubility and metabolism compared to PI-103.

PI-620: Similar to PI-540, with enhanced tissue distribution and antitumor efficacy.

GDC-0941: An orally bioavailable inhibitor with comparable in vitro antitumor activity to this compound.

Uniqueness

This compound is unique due to its high potency and selectivity towards multiple kinases, including phosphatidylinositol 3-kinase, mammalian target of rapamycin, and DNA-dependent protein kinase. This broad-spectrum inhibition makes it a valuable tool in cancer research and drug development .

Biological Activity

PI-103 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which has garnered significant attention in cancer research due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant case studies.

Dual Inhibition : this compound inhibits the catalytic subunit of PI3K (p110α) and mTOR, key components of the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these pathways, this compound effectively reduces tumor cell proliferation and induces apoptosis.

Cell Cycle Regulation : Research indicates that this compound induces G0-G1 phase arrest in cancer cells. This is associated with the down-regulation of cyclins D1 and E1 and the up-regulation of cyclin-dependent kinase inhibitors p21 and p27 .

Impact on Biomarkers : The compound modulates various cancer biomarkers, including the phosphorylation states of proteins involved in glycolysis and metabolism, such as Akt and p70S6K. These changes contribute to reduced tumor growth and increased sensitivity to other therapeutic agents .

In Vitro Studies

This compound has been shown to inhibit the proliferation and invasion of multiple cancer cell lines, including:

- Non-Small Cell Lung Cancer (NSCLC) : In studies with A549 and H460 cell lines, this compound treatment resulted in significant growth inhibition. H460 cells, which harbor activating mutations in PIK3CA, demonstrated greater sensitivity compared to A549 cells with wild-type PIK3CA .

- Glioma Cells : The compound also induces autophagosome formation in glioma cells, suggesting potential applications in treating glioblastomas .

In Vivo Studies

Tumor Xenograft Models : In mouse models, this compound has shown efficacy in inhibiting the growth of human tumor xenografts. For instance, it effectively reduced tumor size in models of glioma and NSCLC . The pharmacokinetics of this compound indicate rapid metabolism, which poses challenges for its clinical use; however, prodrug formulations have been developed to enhance its bioavailability .

Case Studies

- Efficacy Against Gefitinib-Resistant NSCLC : A study highlighted that this compound could overcome resistance to gefitinib in NSCLC models by targeting the PI3K/Akt/mTOR pathway. This suggests that combining this compound with existing therapies could enhance treatment outcomes for resistant cancers .

- Combination Therapies : In combination with quercetin, another compound known for its anti-cancer properties, this compound demonstrated enhanced inhibition of the PI3K-AKT signaling pathway. This combination effect may provide a therapeutic strategy for more effective cancer treatment .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the primary molecular targets of PI-103, and how can researchers assess its selectivity in vitro?

this compound is a dual inhibitor of PI3K and mTOR, with higher specificity for p110α (IC50 = 2 nM) compared to p110β/δ/γ isoforms . To evaluate selectivity, use enzymatic assays measuring inhibition of purified kinase domains (e.g., PI3K isoforms, mTORC1/2, DNA-PK). Include control experiments with structurally related kinases (e.g., AKT, PKC) to rule off-target effects. Competitive binding assays (e.g., ATP-binding site displacement) and structural modeling can further validate specificity .

Q. What in vitro assays are recommended to quantify this compound’s anti-proliferative effects in cancer cell lines?

Standard protocols include:

- MTT assays to measure cell viability after 72-hour treatment, using dose-response curves (e.g., IC50 calculations) .

- Clonogenic assays to assess long-term survival of cancer stem cells, particularly in leukemia models .

- Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell-cycle analysis (propidium iodide) . Validate target engagement via Western blotting for phosphorylated Akt (Ser473) and S6 ribosomal protein (Ser235/236) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound in combination with chemotherapeutic agents?

- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) for this compound with drugs like cisplatin or doxorubicin. Fixed-ratio dose matrices (e.g., 4×4 concentrations) are recommended .

- Mechanistic rationale : Combine this compound with agents targeting downstream pathways (e.g., AMPK activators like FND-4b) to overcome resistance in PI3K-mutant models .

- In vivo validation : Treat xenograft-bearing mice with this compound (e.g., 10 mg/kg, oral gavage) alongside chemotherapeutics, monitoring tumor volume and phosphorylation biomarkers (Akt/S6) .

Q. How can contradictory data on this compound’s efficacy across cancer models be resolved?

Contradictions often arise from:

- Genetic heterogeneity : Prioritize models with PTEN loss or PIK3CA mutations, where PI3K/Akt signaling is hyperactive .

- Microenvironmental factors : Compare orthotopic vs. subcutaneous xenografts to assess organ-specific metastasis .

- Dormant cell populations : Use genetically engineered mouse models (GEMMs) to track residual tumor cells post-treatment . Address variability by standardizing cell culture conditions (e.g., serum concentration, hypoxia) and validating findings across ≥3 independent replicates .

Q. What statistical methods are critical for analyzing this compound’s in vivo efficacy data?

- Longitudinal tumor growth : Apply mixed-effects models to account for repeated measurements in xenograft studies .

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for metastasis-free survival in GEMMs .

- Biomarker correlation : Perform linear regression to link phospho-Akt suppression (Western blot densitometry) with tumor volume reduction .

Q. Methodological Considerations

Q. How to optimize this compound dosing in preclinical studies to minimize toxicity?

- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS after single-dose administration (e.g., 10 mg/kg) to determine clearance rates and AUC .

- Toxicity markers : Monitor body weight, organ histopathology, and serum ALT/AST levels in treated mice .

- Dose scheduling : Intermittent dosing (e.g., 3 days on/4 days off) reduces hepatotoxicity while maintaining efficacy .

Q. What strategies validate this compound’s target inhibition in complex biological systems?

- Multiplexed phosphoproteomics : Use antibody arrays or mass spectrometry to profile PI3K/mTOR pathway activity .

- Isoform-specific siRNA knockdown : Compare this compound’s effects in p110α- vs. p110β-silenced cells to confirm on-target activity .

- Rescue experiments : Overexpress constitutively active Akt (myr-Akt) to reverse this compound-induced apoptosis .

Q. Data Interpretation and Reproducibility

Q. Why might this compound fail to inhibit tumor growth in certain in vivo models?

Potential reasons include:

- Compensatory pathways : Upregulation of MAPK/ERK signaling in PI3K-inhibited tumors. Validate via phospho-ERK staining .

- Stromal interactions : Co-culture experiments with cancer-associated fibroblasts (CAFs) can mimic resistance mechanisms .

- Incomplete target coverage : Ensure adequate drug penetration via intratumoral drug measurement .

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

- Microdialysis : Measure intratumoral this compound concentrations to confirm bioavailability .

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) contributing to in vivo activity .

- Immune modulation : Assess tumor-infiltrating lymphocytes (TILs) in immunocompetent models, as this compound may alter immunosuppressive cytokines .

Properties

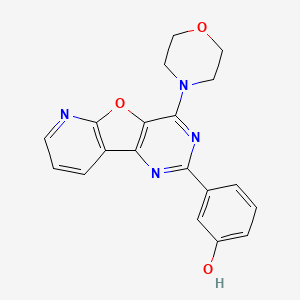

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVCWJQQGGETHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190676 | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-74-9 | |

| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pi-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PI-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PI-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.